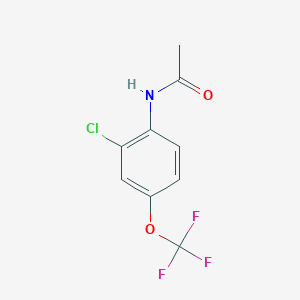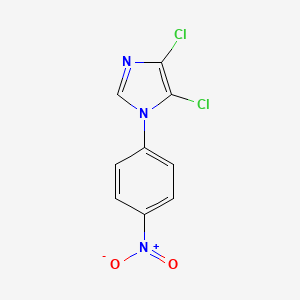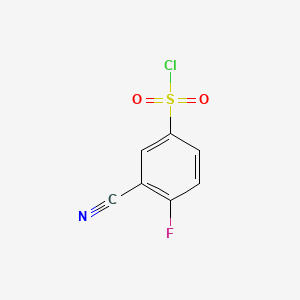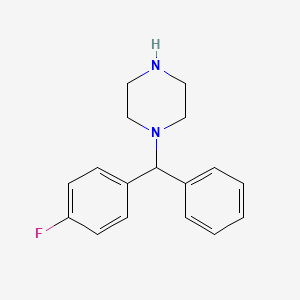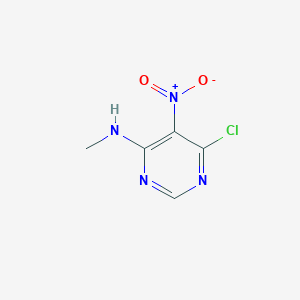
1-(3-Nitropyridin-2-yl)piperazine
Übersicht
Beschreibung
1-(3-Nitropyridin-2-yl)piperazine is a chemical compound with the CAS Number: 87394-48-7 and a molecular weight of 208.22 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1-(3-Nitropyridin-2-yl)piperazine involves a mixture of 2-chloro-3-nitro-pyridine and piperazine in acetonitrile, which is heated at reflux overnight . The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, washed with water and brine. The organic layer is separated, dried over sodium sulfate, filtered and concentrated to give 1-(3-nitro-pyridin-2-yl)-piperazine .Molecular Structure Analysis
The molecular structure of 1-(3-Nitropyridin-2-yl)piperazine is represented by the formula C9H12N4O2 . The InChI Code for this compound is 1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2 .Chemical Reactions Analysis
The chemical reactions involving 1-(3-Nitropyridin-2-yl)piperazine are primarily related to its synthesis. The compound is synthesized from 2-chloro-3-nitro-pyridine and piperazine .Physical And Chemical Properties Analysis
1-(3-Nitropyridin-2-yl)piperazine is a solid at room temperature . It has a molecular weight of 208.22 . The compound has a high gastrointestinal absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Wissenschaftliche Forschungsanwendungen
Urease Inhibition
“1-(3-Nitropyridin-2-yl)piperazine” and its derivatives have been studied for their potential to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This is particularly important in treating infections caused by urease-producing pathogens .
Hemolysis Activity
Derivatives of “1-(3-Nitropyridin-2-yl)piperazine” have been analyzed for hemolysis activity due to their remarkable urease inhibition potential. Hemolysis refers to the rupture of red blood cells, which can release hemoglobin into the surrounding fluid .
Anti-Tubercular Activity
Compounds related to “1-(3-Nitropyridin-2-yl)piperazine” have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB) .
Frontiers | Synthesis and biological evaluation of pyridylpiperazine … Seeking potent anti-tubercular agents: design and synthesis of …
Wirkmechanismus
Target of Action
The primary target of 1-(3-Nitropyridin-2-yl)piperazine is the enzyme urease . Urease, a nickel-dependent enzyme found in various life forms, catalyzes the breakdown of urea, concluding nitrogen metabolism by generating ammonia and carbamate . This process supports the survival of pathogens and can lead to infections such as gastric disorders like ulcers and cancer in humans .
Mode of Action
1-(3-Nitropyridin-2-yl)piperazine and its derivatives obstruct the activity of urease, thereby inhibiting the growth of pathogens . Through in silico analysis, it was shown that these potent inhibitors develop favorable interactions with the active site of urease, having binding energies of −8.0 (5b) and −8.1 (7e) kcal/mol .
Biochemical Pathways
The inhibition of urease by 1-(3-Nitropyridin-2-yl)piperazine affects the biochemical process of nitrogen metabolism . By blocking the breakdown of urea into ammonia and carbamate, the compound disrupts the pH balance that supports the survival of pathogens .
Result of Action
The result of the action of 1-(3-Nitropyridin-2-yl)piperazine is the inhibition of urease activity, which leads to a decrease in the survival of pathogens . The most active inhibitors, 5b and 7e, have IC50 values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, respectively, which are lower than the IC50 value of the standard thiourea .
Action Environment
The action of 1-(3-Nitropyridin-2-yl)piperazine is influenced by the environment in which it is present. For instance, the compound’s efficacy can be affected by the pH of the environment, as urease activity is associated with a rise in pH . .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAKGWZDXDRYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396304 | |
| Record name | 1-(3-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitropyridin-2-yl)piperazine | |
CAS RN |
87394-48-7 | |
| Record name | 1-(3-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87394-48-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Given that the research focuses on developing radioligands for the 5-HT7 receptor, could 1-(3-Nitropyridin-2-yl)piperazine potentially be modified to serve as a 5-HT7 receptor ligand? What modifications might be considered?
A2: While the study focuses on [99mTc(CO)3]-labeled 1-(2-Pyridyl)piperazine derivatives [], the core structure of 1-(3-Nitropyridin-2-yl)piperazine shares some similarities with known 5-HT7 ligands. Modifications like introducing substituents on the piperazine or pyridine ring, or replacing the nitro group with other functionalities known to interact with the 5-HT7 receptor, could be explored. It's important to note that these are just hypothetical modifications, and their impact on the compound's binding affinity, selectivity, and overall pharmacological profile would need to be thoroughly investigated. Computational modeling and SAR studies could be valuable tools in guiding these modifications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


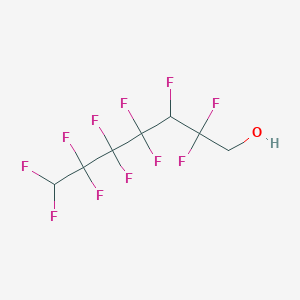

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1350633.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1350634.png)


